molecular formula C17H20FN3O B6462208 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2548994-53-0

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine

Cat. No. B6462208
CAS RN: 2548994-53-0
M. Wt: 301.36 g/mol
InChI Key: LFMNBKCHAPNKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine, also known as 3-(3-COP) is a synthetic molecule that has been used in various research studies. It is a piperidine derivative, which is a type of cyclic compound that is composed of six carbon atoms and one nitrogen atom. 3-(3-COP) is a novel compound that has been studied for its potential in medical research and drug development.

Scientific Research Applications

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has been studied for its potential applications in medical research and drug development. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drug candidates and has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential to modulate the activity of various enzymes and proteins, as well as its ability to bind to various receptors.

Mechanism of Action

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) is believed to act through several different mechanisms. It has been found to bind to various receptors, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor. Additionally, it has been found to modulate the activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Furthermore, it has been found to inhibit the formation of reactive oxygen species (ROS) and nitric oxide (NO) production.
Biochemical and Physiological Effects
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to inhibit the formation of ROS and NO production, as well as modulate the activity of various enzymes and proteins. It has also been found to bind to various receptors, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor.

Advantages and Limitations for Lab Experiments

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has several advantages and limitations for use in lab experiments. One advantage is that it is a novel compound that has not been extensively studied, which makes it an ideal candidate for research. Additionally, it is relatively easy to synthesize and has a relatively low cost. However, there are some limitations to its use in lab experiments. For example, it is not known how the compound will interact with other drugs or how it will be metabolized in the body. Additionally, it is not known how it will interact with other enzymes and proteins in the body.

Future Directions

The potential applications of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) are still being explored. One potential future direction is to further study its potential to bind to various receptors and modulate the activity of various enzymes and proteins. Additionally, further research could be done to explore its potential to treat various diseases, such as cancer, diabetes, and cardiovascular disease. Furthermore, further research could be done to explore its potential to interact with other drugs and how it will be metabolized in the body. Additionally, further research could be done to explore its potential to inhibit the formation of ROS and NO production. Finally, further research could be done to explore its potential to be used as a drug delivery system.

Synthesis Methods

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) is synthesized through a three-step process. The first step involves the reaction of 1-(4-fluorophenyl)methylamine with 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidinecyclopropyl-1,2,4-oxadiazole-5-thiol in aqueous dimethyl sulfoxide. This reaction produces the desired 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidinecyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This step activates the piperidine ring and leads to the formation of the desired product. The third step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This step reduces the oxadiazol-5-yl group to the desired 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP).

properties

IUPAC Name

3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-15-7-3-12(4-8-15)10-21-9-1-2-14(11-21)17-19-16(20-22-17)13-5-6-13/h3-4,7-8,13-14H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNBKCHAPNKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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